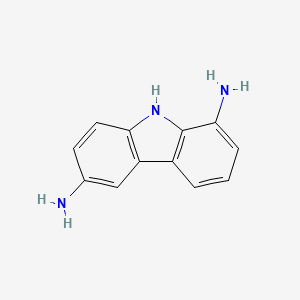

9H-Carbazole-1,6-diamine

Descripción general

Descripción

9H-Carbazole-1,6-diamine is an organic compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their unique tricyclic structure, which consists of two benzene rings fused on either side of a five-membered nitrogen-containing ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-1,6-diamine typically involves the functionalization of carbazole at specific positions. One common method is the direct bromination of carbazole using N-Bromo succinimide (NBS) to obtain 3,6-dibromo-9H-carbazole, followed by amination to introduce the amino groups . Another approach involves the use of nBuLi and N,N,N’,N’-tetramethylethylenediamine (TMEDA) for regioselective dilithiation, followed by electrophilic trapping .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of high-performance reactors and controlled reaction conditions ensures the efficient production of this compound.

Análisis De Reacciones Químicas

Types of Reactions: 9H-Carbazole-1,6-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole quinones.

Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.

Substitution: Electrophilic aromatic substitution reactions are common, where the amino groups can be further functionalized.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Carbazole quinones.

Reduction: Dihydrocarbazole derivatives.

Substitution: Various substituted carbazole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that carbazole derivatives, including 9H-Carbazole-1,6-diamine, exhibit notable anticancer properties. A review of literature from 2012 to 2018 highlights various carbazole derivatives' efficacy against different cancer cell lines. For instance:

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Lung carcinoma (Calu1) | 2.5 | |

| Compound B | Breast carcinoma (MDA MB231) | 0.198 | |

| Compound C | Glioma (C6) | 12.2 |

These compounds often function as topoisomerase inhibitors or intercalating agents, disrupting DNA replication and transcription processes.

Antimicrobial Properties

Recent studies have shown that this compound exhibits antimicrobial activities against various bacterial strains and fungi. A study evaluated multiple derivatives for their Minimum Inhibitory Concentration (MIC):

These findings suggest potential applications in developing new antibiotics.

Organic Electronics

This compound serves as an efficient hole-transport material (HTM) in organic electronic devices such as OLEDs and organic solar cells (OSCs). Its electron-donating properties enhance device performance:

| Device Type | Role of this compound | Performance Improvement |

|---|---|---|

| OLEDs | HTM | Increased efficiency |

| OSCs | HTM | Enhanced stability |

The incorporation of this compound into device architectures has led to improved charge transport and overall device efficiency.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of carbazole derivatives is crucial for optimizing their biological activities. Various studies have explored modifications to the carbazole framework to enhance potency against specific targets:

Modifications and Their Effects

Research has shown that introducing different substituents at various positions on the carbazole ring can significantly affect biological activity:

| Modification Position | Substituent Type | Effect on Activity |

|---|---|---|

| 3 | Amino | Increased anticancer activity |

| 6 | Hydroxyl | Enhanced antimicrobial properties |

These insights guide the design of new derivatives with improved therapeutic profiles.

Synthesis and Evaluation of New Derivatives

A recent study synthesized several novel derivatives of this compound and evaluated their biological activities:

- Synthesis Method : The compounds were synthesized through a multi-step process involving the reaction of carbazole intermediates with various amines.

- Biological Evaluation : The synthesized compounds were tested against multiple cancer cell lines and exhibited varying degrees of cytotoxicity.

The results indicated that specific structural modifications led to enhanced activity against targeted cancer types.

Mecanismo De Acción

The mechanism of action of 9H-Carbazole-1,6-diamine involves its interaction with various molecular targets. In biological systems, it can act as an electron donor or acceptor, facilitating redox reactions. The compound’s unique structure allows it to interact with DNA and proteins, potentially leading to its bioactive properties .

Comparación Con Compuestos Similares

9H-Carbazole: The parent compound with a similar tricyclic structure but without amino groups.

Poly(3,6-carbazole): A polymeric derivative with extended conjugation and lower bandgap energy.

Poly(2,7-carbazole): Another polymeric derivative with different electronic properties due to its substitution pattern.

Uniqueness: 9H-Carbazole-1,6-diamine is unique due to the presence of amino groups at the 1 and 6 positions, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of various advanced materials and bioactive compounds .

Actividad Biológica

9H-Carbazole-1,6-diamine, a derivative of carbazole, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that includes two amine groups at the 1 and 6 positions of the carbazole framework, which enhances its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁N₃. The compound consists of a carbazole core with two amine functionalities that contribute to its biological activity. The presence of these functional groups allows for interactions with various biological targets, making it a subject of interest in drug design and development.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that carbazole derivatives, including this compound, possess significant antibacterial and antifungal properties. For instance, compounds derived from this structure have been tested against various strains of bacteria and fungi, showing promising results in inhibiting growth at low concentrations .

- Anticancer Potential : The compound has demonstrated cytotoxic effects against several cancer cell lines. In particular, derivatives with the carbazole structure have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies indicate that certain derivatives exhibit IC50 values in the nanomolar range against lung and colorectal cancer cell lines .

- Telomerase Inhibition : Recent research highlights the potential of this compound derivatives in inhibiting telomerase activity, which is crucial for cancer cell immortality. Molecular docking studies suggest that these compounds can effectively bind to telomerase, presenting a novel approach for anticancer therapy .

Antimicrobial Activity

A study conducted by Surendiran et al. evaluated several carbazole derivatives for their antimicrobial efficacy. Among these, this compound showed significant activity against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. The results were comparable to standard antibiotics such as ciprofloxacin and ketoconazole .

Anticancer Activity

In a comparative study on anticancer properties, researchers synthesized various carbazole derivatives and tested their effects on human colorectal cancer (HCT116) and non-small cell lung cancer (A549) cell lines. The findings revealed that specific derivatives exhibited IC50 values as low as 2.5 nM against A549 cells, indicating potent anticancer activity .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

9H-carbazole-1,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6,15H,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUJFYRQEXBMJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)NC3=C2C=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.